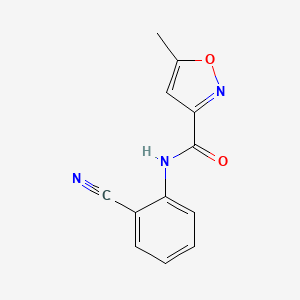
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as CCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPP is a pyrimidine derivative that has been extensively studied for its biological activities and therapeutic potential.
Applications De Recherche Scientifique
CCPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, CCPP has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. CCPP has also been studied as a potential lead compound for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mécanisme D'action
The mechanism of action of CCPP is not fully understood, but it is believed to act by inhibiting various enzymes and pathways involved in inflammation, oxidative stress, and cancer progression. CCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CCPP has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and cell damage.
Biochemical and Physiological Effects:
CCPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. CCPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. CCPP has also been shown to scavenge ROS, which are involved in oxidative stress and cell damage. In addition, CCPP has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
CCPP has several advantages for lab experiments, including its easy synthesis method, high purity, and low toxicity. However, CCPP also has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can make it difficult to use CCPP in certain experiments, and researchers may need to modify their experimental conditions to accommodate these limitations.
Orientations Futures
There are several future directions for the study of CCPP, including its potential use as a lead compound for drug development, its applications in materials science, and its potential use as a diagnostic tool. Researchers may also investigate the structure-activity relationship of CCPP to identify more potent derivatives. In addition, researchers may investigate the pharmacokinetics and pharmacodynamics of CCPP to better understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
CCPP can be synthesized using a variety of methods, including multicomponent reactions, cyclization reactions, and condensation reactions. One of the most common methods for synthesizing CCPP is the condensation reaction between 2-chlorobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction yields CCPP as a yellow crystalline solid, which can be purified using recrystallization techniques.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-6-hydroxy-5-(pyrrol-2-ylidenemethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3/c16-11-5-1-2-6-12(11)19-14(21)10(13(20)18-15(19)22)8-9-4-3-7-17-9/h1-8,21H,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOFZZTWJINFAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(C(=O)NC2=O)C=C3C=CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5428562.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5428565.png)

![(3S*,4S*)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3,4-diol](/img/structure/B5428578.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B5428579.png)
![2-[3-(biphenyl-4-ylcarbonyl)piperidin-1-yl]-N-cyclopropylacetamide](/img/structure/B5428587.png)
![6-methyl-3-(pentylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5428588.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-propoxybenzamide](/img/structure/B5428596.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5428597.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5428612.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-phenylpropanamide](/img/structure/B5428622.png)
![6-{2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5428627.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5428634.png)